molecular formula C8H12N2OS B12986341 N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine

N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine

Cat. No.: B12986341
M. Wt: 184.26 g/mol
InChI Key: CJNIFDHVNVGERW-UHFFFAOYSA-N
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Description

N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine is a compound that features a unique combination of a thietan ring and an isoxazole ring. The presence of these heterocyclic structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine typically involves the reaction of 3-amino-5-methylisoxazole with a thietan derivative. One common method is the condensation reaction between 3-amino-5-methylisoxazole and a thietan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thietan ring to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles like amines or thiols replace substituents on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.

    Substitution: Amines, thiols, dichloromethane, and basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The thietan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cell death in cancer cells.

Comparison with Similar Compounds

N-((3-Methylisoxazol-5-yl)methyl)thietan-3-amine can be compared with other similar compounds, such as:

    N-(5-Methylisoxazol-3-yl)malonamide: Similar isoxazole structure but different functional groups, leading to distinct chemical and biological properties.

    3-Amino-5-methylisoxazole: Lacks the thietan ring, resulting in different reactivity and applications.

    Thietan-3-yl derivatives: Compounds with similar thietan ring structures but different substituents, affecting their chemical behavior and biological activities.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(3-methyl-1,2-oxazol-5-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H12N2OS/c1-6-2-8(11-10-6)3-9-7-4-12-5-7/h2,7,9H,3-5H2,1H3

InChI Key

CJNIFDHVNVGERW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CNC2CSC2

Origin of Product

United States

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